molecular formula C24H28N2O5 B15220099 Fmoc-(S)-2-Amino-5-morpholinopentanoic acid

Fmoc-(S)-2-Amino-5-morpholinopentanoic acid

Cat. No.: B15220099
M. Wt: 424.5 g/mol
InChI Key: GETSCWVXQZKRFY-QFIPXVFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-Amino-5-morpholinopentanoic acid typically involves the protection of the amino group of (S)-2-Amino-5-morpholinopentanoic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of this compound .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-2-Amino-5-morpholinopentanoic acid is used in the synthesis of peptides and peptidomimetics. Its Fmoc protecting group allows for selective deprotection and coupling, making it a valuable tool in organic synthesis .

Biology

In biological research, this compound is used to create peptide sequences that can be studied for their biological activity. It is particularly useful in the study of protein-protein interactions and enzyme-substrate relationships .

Medicine

In medicine, peptides synthesized using this compound are used in the development of therapeutic agents. These peptides can act as drugs or drug delivery systems, targeting specific biological pathways .

Industry

Industrially, this compound is used in the large-scale production of peptides for research and pharmaceutical applications. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-2-Amino-5-morpholinopentanoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-morpholin-4-ylpentanoic acid

InChI

InChI=1S/C24H28N2O5/c27-23(28)22(10-5-11-26-12-14-30-15-13-26)25-24(29)31-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,25,29)(H,27,28)/t22-/m0/s1

InChI Key

GETSCWVXQZKRFY-QFIPXVFZSA-N

Isomeric SMILES

C1COCCN1CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1COCCN1CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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